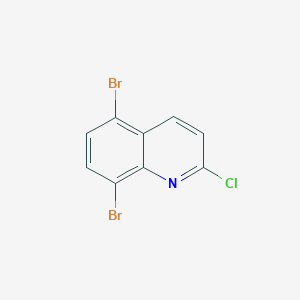

5,8-Dibromo-2-chloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dibromo-2-chloroquinoline is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-2-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

Reduction Reactions: The compound can be reduced to form 5,8-dibromoquinoline or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the bromine or chlorine atoms.

Coupling Reactions: Biaryl or alkyl-aryl compounds.

Reduction Reactions: Reduced quinoline derivatives.

Scientific Research Applications

5,8-Dibromo-2-chloroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2-chloroquinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

5,8-Dibromoquinoline: Lacks the chlorine atom but shares similar reactivity and applications.

2-Chloroquinoline: Lacks the bromine atoms but can undergo similar chemical transformations.

5,7-Dibromo-8-hydroxyquinoline: Another halogenated quinoline derivative with different substitution patterns.

Uniqueness

5,8-Dibromo-2-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. This combination of halogens can enhance its biological activity and make it a valuable compound for various research and industrial applications.

Biological Activity

5,8-Dibromo-2-chloroquinoline is a halogenated derivative of quinoline, characterized by the presence of two bromine atoms at the 5 and 8 positions and a chlorine atom at the 2 position. This compound has garnered attention due to its unique electronic properties, which influence its biological activity and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and detailed data on its pharmacological effects.

The molecular formula of this compound is C9H4Br2ClN, with a molecular weight of approximately 321.40 g/mol. The halogen substituents significantly affect its reactivity and interactions with various biological systems. The compound's structure allows it to engage in multiple interactions with cellular targets, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that compounds within the quinoline family, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves interference with nucleic acid synthesis or enzyme inhibition.

| Compound | Target Pathogen | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibition of cell wall synthesis | TBD |

| This compound | Escherichia coli | Disruption of membrane integrity | TBD |

Antileishmanial Activity

Recent studies have highlighted the potential antileishmanial activity of quinoline derivatives. A comprehensive review documented that certain 2-substituted quinolines demonstrate significant efficacy against Leishmania donovani, with IC50 values as low as 0.2 µM. While specific data for this compound is limited, its structural similarity to other active compounds suggests potential activity against leishmaniasis.

Anticancer Activity

The anticancer properties of quinolines are well-documented. Compounds containing the 5,8-quinolinedione scaffold have shown broad-spectrum anticancer activity by inducing apoptosis in cancer cells. For example:

- Mechanism : Many quinoline derivatives act by targeting nicotinamide adenine dinucleotide phosphate (NADPH)-dependent enzymes like quinone oxidoreductase (NQO1), which play crucial roles in cellular redox balance and apoptosis induction.

| Compound | Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound (hypothetical) | MDA-MB-231 (breast cancer) | TBD | Induces apoptosis |

| Similar Derivative | HeLa (cervical cancer) | 0.59 - 1.52 | NQO1-dependent antiproliferative effect |

Study on Structure-Activity Relationship (SAR)

A study investigating the SAR of various quinoline derivatives found that modifications at the C-6 and C-7 positions significantly enhanced biological activity. The presence of halogens like bromine and chlorine was noted to improve binding affinity to biological targets.

In Vivo Studies

In vivo studies using animal models have demonstrated the effectiveness of related quinoline compounds in reducing parasite load in leishmaniasis models. For example, treatment with certain derivatives resulted in up to an 87% reduction in parasitic load after administration at specific dosages over several days.

Properties

Molecular Formula |

C9H4Br2ClN |

|---|---|

Molecular Weight |

321.39 g/mol |

IUPAC Name |

5,8-dibromo-2-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H |

InChI Key |

MZAHIVHOUXVDIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.